molecular formula C34H35BrN6O6 B1384226 8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine CAS No. 204582-53-6

8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine

Cat. No. B1384226
M. Wt: 703.6 g/mol
InChI Key: XXDFVWOBFPTORP-IFGJTECTSA-N
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Description

8-Bromo-5'-O-(dimethoxytrityl)-N2-(dimethylaminomethylidene)-2'-deoxyguanosine, also known as 8-Br-dMT-dG, is a modified nucleoside that has been studied for its potential applications in scientific research. It is a brominated derivative of 2'-deoxyguanosine, a naturally occurring nucleoside that is a component of DNA and RNA. 8-Br-dMT-dG has been used as a tool to study the structure and function of nucleic acids and the interactions of nucleic acids with proteins, as well as its potential applications in drug design.

Scientific Research Applications

Solid-Phase Synthesis in DNA Fragments

8-Bromo derivatives of deoxyguanosine have been utilized in the solid-phase synthesis of DNA fragments. For example, the modified base 7-hydro-8-oxo-2'-deoxyguanosine has been synthesized using 8-bromo derivatives, contributing to well-defined oligodeoxyribonucleotides containing specific residues at predetermined positions (Roelen et al., 1991).

Studying Electron Attachment Reactions in DNA

8-Bromo-2'-deoxyguanosine has been used to study the one-electron attachment reaction in B- and Z-DNA. This research provides insights into the structural dependence and reactivity of purine bases in different DNA conformations (Kimura et al., 2004).

Investigating DNA Damage and Repair

The compound aids in the synthesis of diastereomeric forms of 5',8-cyclo-2'-deoxyguanosine, which are important for studying DNA damage and repair mechanisms. These synthesized forms have been used to investigate the effects of gamma-irradiation and photolysis on DNA (Chatgilialoglu et al., 2007).

Synthesis of Photoactive DNA

8-Bromo-2'-deoxyguanosine derivatives, such as 8-bromo-2'-deoxyadenosine, have been incorporated into synthetic oligodeoxynucleotides, contributing to the study of photoactive DNA and its stability (Liu & Verdine, 1992).

Debromination Studies

The compound has been used in debromination studies, which are essential for understanding the chemical properties and reactions of bromoaromatic compounds in DNA (Venkatarangan et al., 1999).

properties

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35BrN6O6/c1-40(2)20-36-33-38-30-29(31(43)39-33)37-32(35)41(30)28-18-26(42)27(47-28)19-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,20,26-28,42H,18-19H2,1-4H3,(H,38,39,43)/b36-20+/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDFVWOBFPTORP-IFGJTECTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35BrN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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